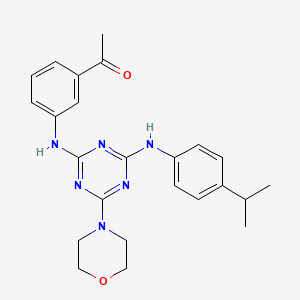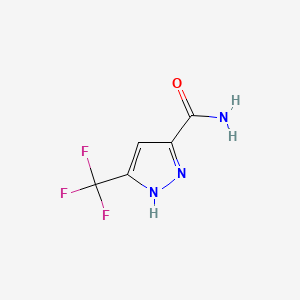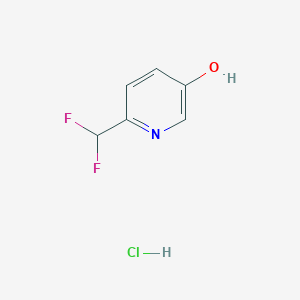
6-(Difluoromethyl)pyridin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-(Difluoromethyl)pyridin-3-ol hydrochloride consists of a pyridine ring with a difluoromethyl group at the 6-position and a hydroxyl group at the 3-position . The compound has a molecular weight of 181.57.
Physical And Chemical Properties Analysis
6-(Difluoromethyl)pyridin-3-ol hydrochloride has a molecular weight of 181.57. It is recommended to be stored in an inert atmosphere at 2-8°C . The compound has a boiling point of 307.8±37.0 °C (Predicted) and a density of 1.330±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Organic Synthesis and Catalysis
Pyridine derivatives are widely used in the synthesis of complex molecules and materials due to their unique chemical properties. For instance, the study on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol showcases a pathway for forming pyridin-3-ols in foods, suggesting the role of pyridine derivatives in understanding food chemistry and potentially in synthesizing food additives or flavors (Hidalgo et al., 2020).
Materials Science
Pyridine derivatives play a significant role in materials science, especially in the development of luminescent materials and metal-organic frameworks (MOFs). For example, 3D metal–organic frameworks polymers using pyridine-2,6-dicarboxylic acid were synthesized, showcasing their potential in creating materials with specific structural and luminescent properties (Yang et al., 2012).
Catalysis
Pyridinium and its substituted derivatives, including those structurally similar to 6-(Difluoromethyl)pyridin-3-ol hydrochloride, have been identified as effective catalysts for the reduction of CO2 to methanol , presenting a sustainable approach to carbon dioxide utilization and showcasing the potential of pyridine derivatives in environmental catalysis (Cole et al., 2010).
Environmental Science
Research into novel polyfluorinated ether sulfonates as alternatives to environmentally persistent chemicals demonstrates the importance of pyridine derivatives in developing more sustainable chemical processes and materials. This study on alternatives used in the electroplating industry highlights the role of pyridine-based compounds in reducing environmental impact (Ruan et al., 2015).
properties
IUPAC Name |
6-(difluoromethyl)pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)5-2-1-4(10)3-9-5;/h1-3,6,10H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFSGBZGKBNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridin-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

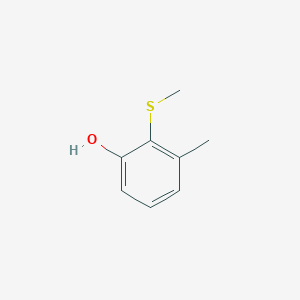
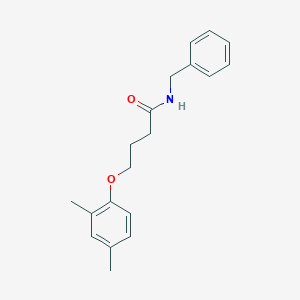
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2667220.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
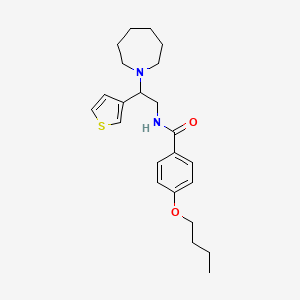
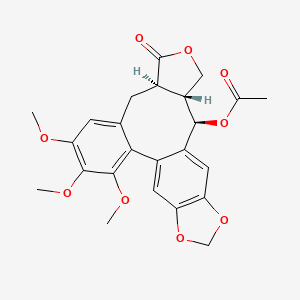
![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)
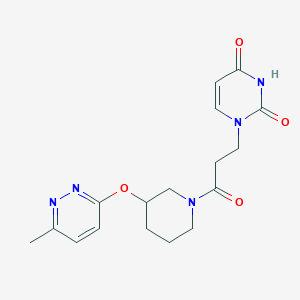
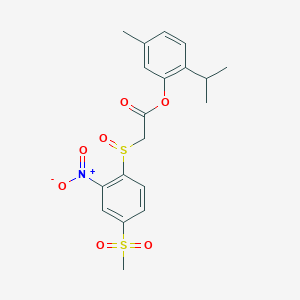
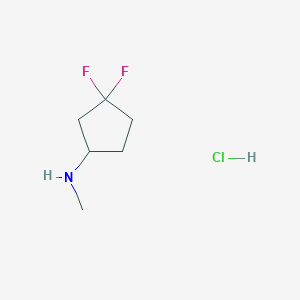
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)
